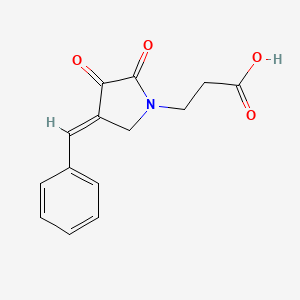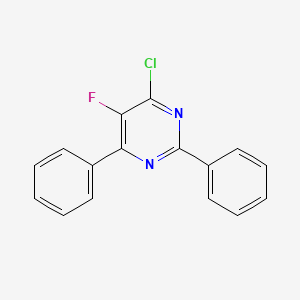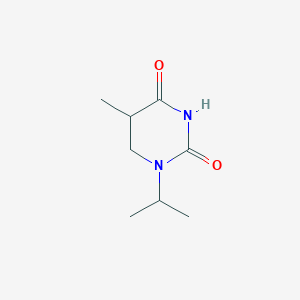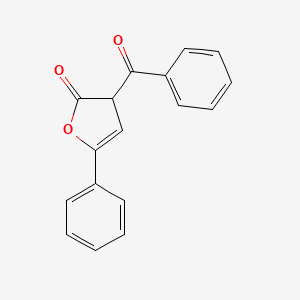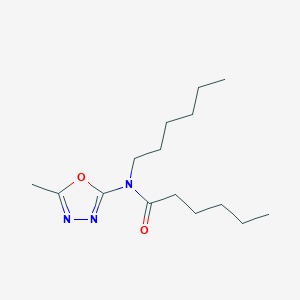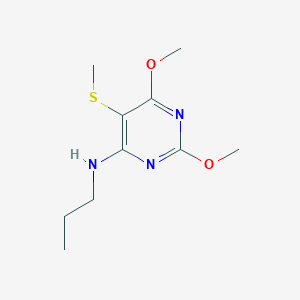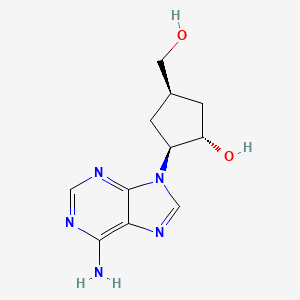
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are added using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the cyclopentanol ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
作用機序
The mechanism of action of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the sugar moiety.
Uniqueness
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups
特性
分子式 |
C11H15N5O2 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
(1S,2S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)2-8(7)18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,8+/m1/s1 |
InChIキー |
GDBHXWQUNZFPRV-CSMHCCOUSA-N |
異性体SMILES |
C1[C@H](C[C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)CO |
正規SMILES |
C1C(CC(C1N2C=NC3=C(N=CN=C32)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
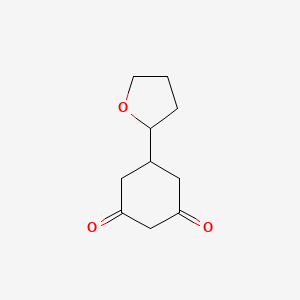
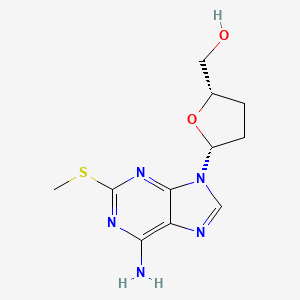
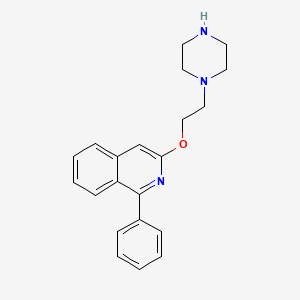

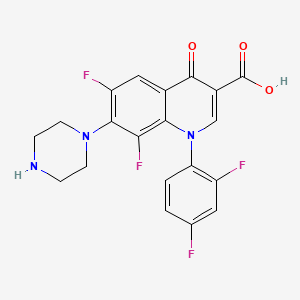
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
